REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[C:13]2[CH:14]=[C:15]([CH2:18][N:19]3C(=O)C4C(=CC=CC=4)C3=O)[CH:16]=[CH:17][C:12]=2[O:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN.C(Cl)Cl.CCOC(C)=O>C(O)CCC>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]1[C:13]2[CH:14]=[C:15]([CH2:18][NH2:19])[CH:16]=[CH:17][C:12]=2[O:11][N:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
2-[3-(tert-butoxycarbonyl)amino-benzo[d]isoxazol-5-ylmethyl]-isoindole-1,3-dione
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Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)CN2C(C1=CC=CC=C1C2=O)=O
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for about 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 min
|
Duration
|
5 min
|
Type
|
DISSOLUTION
|
Details
|
all solid dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
after which time white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a yellow oil
|
Type
|
WASH
|
Details
|
washed with water (3×30 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Most solvent was removed on a rotary evaporator
|
Type
|
WASH
|
Details
|
The product was eluted with (2 M ammonia in methanol)/DCM (4:96)
|
Type
|
CUSTOM
|
Details
|
A light yellow solid was obtained (330 mg)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=NOC2=C1C=C(C=C2)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |